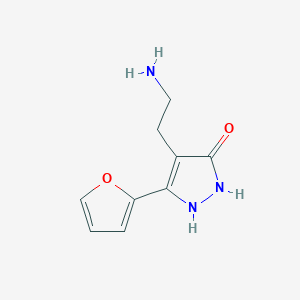

4-(2-Aminoethyl)-5-(2-furyl)-1,2-dihydro-3H-pyrazol-3-one

Descripción

Propiedades

IUPAC Name |

4-(2-aminoethyl)-5-(furan-2-yl)-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c10-4-3-6-8(11-12-9(6)13)7-2-1-5-14-7/h1-2,5H,3-4,10H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTBBBMYUXHGUSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=C(C(=O)NN2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801187635 | |

| Record name | 4-(2-Aminoethyl)-5-(2-furanyl)-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801187635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952959-52-3 | |

| Record name | 4-(2-Aminoethyl)-5-(2-furanyl)-1,2-dihydro-3H-pyrazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952959-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Aminoethyl)-5-(2-furanyl)-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801187635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazine Derivatives

A common and efficient method involves the reaction of a 1,3-dicarbonyl compound bearing a 2-furyl substituent with 2-aminoethyl hydrazine or its equivalent. The process typically proceeds under reflux in ethanol or acetic acid, yielding the pyrazolone ring via cyclization.

- Example procedure:

- Synthesis starts with ethyl 2,4-dioxobutanoate derivatives substituted with a 2-furyl group.

- Reaction with 2-aminoethyl hydrazine hydrate in ethanol under reflux for several hours.

- The product precipitates upon cooling and is purified by recrystallization.

This method benefits from straightforward reaction conditions and good yields (typically 70–85%) with high regioselectivity for the pyrazolone ring formation.

One-Pot Visible Light-Promoted Synthesis

Recent green chemistry approaches have demonstrated the use of visible light to promote the condensation of substituted aldehydes (including heteroaromatic aldehydes like 2-furyl aldehyde) with pyrazoline-5-one derivatives.

- Key features:

- Reaction of 2-furyl aldehyde with 3-methyl-1-phenyl-2-pyrazoline-5-one under blue LED light at room temperature.

- Catalyst-free, sustainable, and environmentally friendly.

- Reaction times range from 3 to 5 hours with yields up to 90%.

- The aminoethyl substituent can be introduced via subsequent functional group transformations.

This method offers excellent functional group tolerance and is suitable for rapid library synthesis of pyrazolone derivatives.

Regioselective Condensation Using Hydrazine and α,β-Unsaturated Carbonyls

Another approach involves the condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds bearing a 2-furyl moiety.

- The reaction is typically carried out in ethanol or acetic acid under reflux.

- The aminoethyl group can be introduced by using 2-aminoethyl hydrazine or by post-synthetic modification.

- This method allows for regioselective formation of the pyrazolone ring with the desired substitution pattern.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Ethanol, Acetic acid, or Ethanol/THF mix | Ethanol preferred for solubility and yield |

| Temperature | Reflux (80–110 °C) or room temperature (visible light method) | Reflux for classical methods; room temp for photochemical |

| Reaction Time | 3–6 hours (classical), 3–5 hours (visible light) | Visible light method is faster |

| Molar Ratios | 1:1 to 1:2 (dicarbonyl:hydrazine) | Excess hydrazine can drive reaction forward |

| Purification | Recrystallization from ethanol or column chromatography | High purity achievable |

| Yield | 70–96% | Dependent on method and substituents |

Characterization and Confirmation

- IR Spectroscopy: Characteristic carbonyl (C=O) stretch around 1650–1720 cm⁻¹; NH2 stretching bands near 3300–3500 cm⁻¹.

- NMR Spectroscopy: Proton signals for aminoethyl group (CH2–CH2–NH2) typically appear as multiplets around δ 2.5–3.5 ppm; aromatic and furan protons appear in the δ 6.0–8.0 ppm range.

- Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of the target compound.

- X-ray Crystallography: Confirms the pyrazolone ring structure and substitution pattern when single crystals are available.

Summary Table of Preparation Methods

Research Findings and Notes

- Electron-donating and electron-withdrawing groups on the aldehyde or diketone influence reaction rates and yields; electron-donating groups generally accelerate the reaction.

- The aminoethyl substituent can be introduced either by using 2-aminoethyl hydrazine directly or by post-synthetic modification of the pyrazolone ring.

- Visible light-promoted methods represent a sustainable alternative to classical heating methods, reducing energy consumption and avoiding catalysts.

- Purification by recrystallization from ethanol or chromatographic methods yields high-purity compounds suitable for further biological evaluation.

Análisis De Reacciones Químicas

Table 1: Representative Reactions of Pyrazolone Derivatives

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Schiff base formation | Ethanol, aldehyde, reflux | Hydrazone derivatives | |

| Metal complexation | Mn/Pd catalysts, acetic acid | Chelated transition complexes |

Aminoethyl Side Chain Reactivity

The 2-aminoethyl group (-CH2CH2NH2) introduces nucleophilic and basic properties:

- Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides. For example, treatment with acetic anhydride yields N-acetyl derivatives .

- Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to produce secondary amines under basic conditions .

- Diazotization : In the presence of nitrous acid (HNO2), forms diazonium salts, enabling coupling reactions with aromatic rings .

Furyl Substituent Reactivity

The 2-furyl group participates in electrophilic substitution and cycloaddition:

- Electrophilic Aromatic Substitution (EAS) : Nitration or sulfonation occurs at the α- or β-positions of the furan ring under acidic conditions .

- Diels-Alder Reactions : Acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride) .

Table 2: Furyl Group Reactivity in Analogous Compounds

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Nitration | HNO3, H2SO4, 0–5°C | 5-Nitro-2-furyl derivative | |

| Diels-Alder Cycloaddition | Maleic anhydride, Δ | Oxanorbornene adduct |

Oxidation and Reduction Pathways

- Oxidation :

- Reduction :

Biological Interactions

Though not directly studied for this compound, structurally similar pyrazolones exhibit:

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrazole derivatives, including 4-(2-Aminoethyl)-5-(2-furyl)-1,2-dihydro-3H-pyrazol-3-one. Research indicates that compounds with similar structures exhibit inhibitory activity against key cancer-related targets such as BRAF(V600E), EGFR, and Aurora-A kinase. These targets are critical in various signaling pathways associated with tumor growth and proliferation .

- Case Study : A study published in ACS Omega demonstrated that arylmethylene-bis(1H-pyrazol-5-ols), which share structural similarities with this compound, showed significant cytotoxic effects against multiple cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Anti-inflammatory Properties

In addition to its anticancer potential, this compound has been investigated for anti-inflammatory applications. Pyrazole derivatives have shown promise in modulating inflammatory pathways, making them candidates for developing new anti-inflammatory drugs .

Enzyme Inhibition

The ability of pyrazole derivatives to inhibit specific enzymes has been a focal point in drug discovery. For instance, certain pyrazole compounds have been identified as inhibitors of cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways.

Neuroprotective Effects

Emerging research suggests that compounds similar to this compound may possess neuroprotective properties. These effects are particularly relevant in the context of neurodegenerative diseases where oxidative stress is a contributing factor.

Coordination Chemistry

The compound's ability to form complexes with transition metals has implications in material science. Pyrazole-based ligands are utilized for their chelating properties, which can enhance the stability and solubility of metal complexes used in catalysis and sensor technologies .

Synthesis and Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of pyrazole derivatives is crucial for optimizing their biological activity. Studies have shown that variations in substituents on the pyrazole ring can significantly affect their pharmacological profiles. For example:

| Compound | Substituent | Activity |

|---|---|---|

| This compound | Furyl group | Anticancer |

| 4-(2-Aminoethyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one | Phenyl group | Anti-inflammatory |

Mecanismo De Acción

The mechanism of action of 4-(2-Aminoethyl)-5-(2-furyl)-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The aminoethyl and furyl groups contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues of Pyrazol-3-one Derivatives

Pyrazol-3-one derivatives exhibit diverse pharmacological and chemical properties depending on their substituents. Below is a comparative analysis of key analogs:

Functional Group Influence on Properties

- 2-Furyl vs.

- Aminoethyl vs. Hydroxyethyl: The 2-aminoethyl group (NH₂CH₂CH₂-) confers basicity and hydrogen-bonding capacity, distinguishing it from the neutral hydroxyethyl (HOCH₂CH₂-) analog in .

Computational and Crystallographic Insights

- Crystallography : The trifluoromethyl-substituted analog (CCDC 2110385) was resolved using SHELX software , a standard for small-molecule refinement. The target compound’s structure could similarly benefit from SHELXL or ORTEP-III for anisotropic displacement modeling .

- Reactivity : Conceptual DFT studies on related furyl-containing systems (e.g., BISARG intermediates) suggest that MN12SX/N12SX functionals accurately predict nucleophilic/electrophilic sites, applicable to the target compound’s reactivity .

Actividad Biológica

4-(2-Aminoethyl)-5-(2-furyl)-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound characterized by its pyrazolone core, featuring an aminoethyl and a furyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

- IUPAC Name : 4-(2-aminoethyl)-5-(furan-2-yl)-1,2-dihydropyrazol-3-one

- Molecular Formula : C9H11N3O2

- Molecular Weight : 193.20 g/mol

- CAS Number : 952959-52-3

The biological activity of this compound is attributed to its structural features that allow it to interact with specific molecular targets. The aminoethyl and furyl groups enhance its binding affinity to enzymes and receptors involved in various disease pathways. The compound may act by inhibiting key enzymes or modulating receptor activity, though specific pathways require further elucidation through ongoing research.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of pyrazole derivatives, including this compound. The compound has shown promising results against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0048 mg/mL |

| Escherichia coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

These findings suggest that the compound exhibits strong antibacterial and antifungal activity, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

Research into the anticancer potential of pyrazole derivatives has also indicated that compounds like this compound may inhibit cancer cell proliferation through various mechanisms. For instance, studies have shown that pyrazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways .

Case Studies

- Study on Antibacterial Activity : A recent study assessed the antibacterial efficacy of various pyrazole derivatives, including our compound of interest. It was found that the presence of the furyl group significantly enhanced the antibacterial properties against S. aureus and E. coli compared to other derivatives lacking this substituent .

- Anticancer Research : Another investigation explored the effects of pyrazole compounds on human cancer cell lines. The study demonstrated that this compound inhibited cell growth in a dose-dependent manner, suggesting its potential as a lead compound in cancer therapy .

Q & A

Q. What are the recommended synthetic routes for 4-(2-aminoethyl)-5-(2-furyl)-1,2-dihydro-3H-pyrazol-3-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of pyrazolone derivatives typically involves cyclocondensation of β-keto esters with hydrazines. For this compound, start with ethyl acetoacetate derivatives substituted with a 2-furyl group and react with 2-aminoethyl hydrazine under acidic conditions (e.g., acetic acid) . Key parameters to optimize include:

- Solvent choice : Use 1,4-dioxane or ethanol for reflux (60–80°C).

- Catalyst : Add triethylamine to enhance reaction efficiency .

- Purification : Recrystallize the product using ethanol or ethyl acetate, and confirm purity via thin-layer chromatography (TLC) with a toluene:ethyl acetate:water (8.7:1.2:1.1) solvent system .

Q. How can the molecular structure and purity of this compound be validated?

Methodological Answer:

- Spectroscopic Analysis : Use -NMR to confirm the presence of the aminoethyl (-CHCHNH) and furyl (CHO) moieties. IR spectroscopy can validate the carbonyl (C=O) and NH stretches .

- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals in ethanol/water mixtures and analyze bond lengths/angles (e.g., pyrazolone ring planarity) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 221.08 for CHNO).

Q. What experimental strategies assess the compound’s physicochemical stability under varying conditions?

Methodological Answer:

- Thermal Stability : Conduct thermogravimetric analysis (TGA) at 10°C/min up to 400°C to determine decomposition points .

- pH Stability : Incubate the compound in buffers (pH 3–9) at 37°C for 24–72 hours, monitoring degradation via HPLC with UV detection (λ = 254 nm) .

- Light Sensitivity : Expose to UV light (365 nm) and analyze photodegradation products using LC-MS .

Advanced Research Questions

Q. How can researchers design dose-response studies to evaluate the compound’s bioactivity while minimizing confounding variables?

Methodological Answer:

- Experimental Design : Use a randomized block design with triplicate samples. Include positive/negative controls (e.g., solvent-only and known inhibitors) .

- Dose Range : Test 0.1–100 µM concentrations, ensuring logarithmic spacing to capture EC values accurately.

- Data Normalization : Express activity as a percentage of control response, using nonlinear regression (e.g., GraphPad Prism) for curve fitting .

Q. How should contradictory results in antioxidant vs. pro-oxidant activity be resolved?

Methodological Answer:

- Assay Validation : Compare multiple assays (e.g., DPPH radical scavenging vs. lipid peroxidation inhibition) under identical conditions .

- Redox Environment : Control for intracellular glutathione levels and oxygen tension, which influence pro-oxidant behavior.

- Mechanistic Studies : Use electron paramagnetic resonance (EPR) to detect free radical intermediates generated in vitro .

Q. What computational approaches predict the compound’s binding affinity to biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., cyclooxygenase-2) from the PDB. Focus on hydrogen bonding with the pyrazolone carbonyl and furyl oxygen .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions (e.g., solvation, temperature) .

- QSAR Modeling : Corrogate substituent effects (e.g., aminoethyl chain length) with bioactivity data from analogues .

Q. How can isotopic labeling (e.g., deuterium) improve pharmacokinetic studies of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.